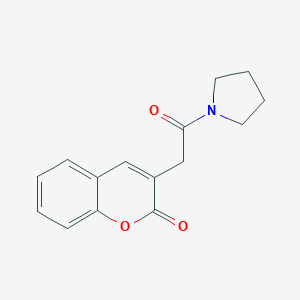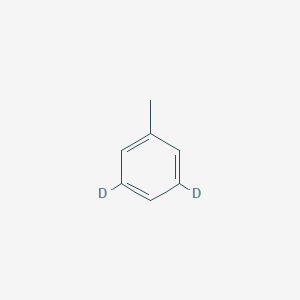
1,3-Dideuterio-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dideuterio-5-methylbenzene is a deuterated derivative of methylbenzene (toluene), where two hydrogen atoms in the 1 and 3 positions of the benzene ring are replaced by deuterium. This isotopic substitution can be useful for various spectroscopic and chemical reaction studies due to the different nuclear properties of deuterium compared to hydrogen.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1,3-dideuterio-5-methylbenzene, they offer insights into related compounds and methods that could be adapted for its synthesis. For example, the electrosynthesis of poly(1,3-dimethoxybenzene) involves the electrochemical oxidation of a monomer . A similar approach could potentially be used for the synthesis of deuterated compounds by starting with a deuterated monomer. Additionally, the synthesis of 1,2-digermabenzene with bulky substituents suggests that steric hindrance can be a consideration in the synthesis of substituted benzenes, which may be relevant when designing a synthesis route for 1,3-dideuterio-5-methylbenzene.
Molecular Structure Analysis
The molecular structure of 1,3-dideuterio-5-methylbenzene would be expected to be similar to that of its non-deuterated analogs. For instance, the molecular structure of 1,3,5-trifluorobenzene has been determined by electron diffraction , and the structure of 1,3,5-triphenylbenzene has been solved by X-ray crystallography10. These studies provide a basis for understanding the geometric parameters that might be expected for 1,3-dideuterio-5-methylbenzene, such as bond lengths and angles.
Chemical Reactions Analysis
The reactivity of 1,3-dideuterio-5-methylbenzene would likely be influenced by the presence of deuterium atoms, which can lead to kinetic isotope effects. The papers do not provide specific reactions for this compound, but the synthesis and reactivity of 1,3,5-triphosphabenzenes and the study of push-pull benzenes suggest that electronic factors and substituent effects are important in determining the reactivity of substituted benzenes. These principles could be applied to predict the reactivity of 1,3-dideuterio-5-methylbenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dideuterio-5-methylbenzene would be influenced by the deuterium substitution. For example, the electronic structure of 1,3,5-tridehydrobenzene triradical provides information on the electronic states that could be relevant for understanding the properties of deuterated benzenes. The electrosynthesis of poly(1,3-dimethoxybenzene) and the characterization of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene provide data on the solubility and spectroscopic properties that could be compared to those of 1,3-dideuterio-5-methylbenzene.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity Research
In the realm of food engineering, medicine, and pharmacy, antioxidants play a crucial role, prompting significant interest in developing reliable tests for determining antioxidant activity. The study by Munteanu and Apetrei (2021) reviews critical tests for assessing antioxidant capacity, including ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, as well as electron transfer tests like CUPRAC and FRAP. These methods, pivotal in analyzing the antioxidant capacity of complex samples, could be applicable for studying derivatives of benzene like "1,3-Dideuterio-5-methylbenzene" in understanding their potential antioxidant properties or in synthesizing new antioxidant compounds (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) are at the forefront of research for treating recalcitrant compounds in the environment, such as pharmaceuticals and persistent organic pollutants. Qutob et al. (2022) provide a comprehensive review of AOPs in degrading acetaminophen, revealing various by-products, biotoxicity, and degradation pathways. This study underscores the importance of understanding chemical degradation pathways and the environmental impact of by-products, relevant to substances like "1,3-Dideuterio-5-methylbenzene" when considering their breakdown products and potential environmental effects (Qutob et al., 2022).
Applications in Sensing and Material Science
Research into luminescent micelles for sensing applications, as reviewed by Paria et al. (2022), highlights the development of nanostructured materials capable of detecting hazardous substances. Such materials, constructed from amphiphilic micelles with luminescent tags, serve as efficient probes for various analytes, including explosives and pollutants. The methodologies and insights from this review could inform research on "1,3-Dideuterio-5-methylbenzene" by exploring its incorporation into nanostructured materials for sensing applications, leveraging its unique chemical properties for enhanced detection capabilities (Paria et al., 2022).
Eigenschaften
IUPAC Name |
1,3-dideuterio-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-NMQOAUCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dideuterio-5-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

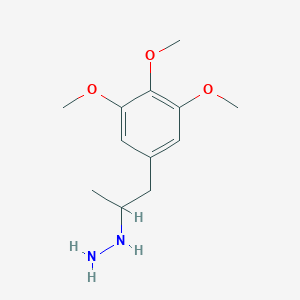
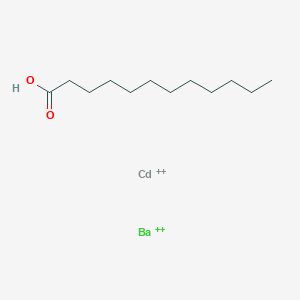
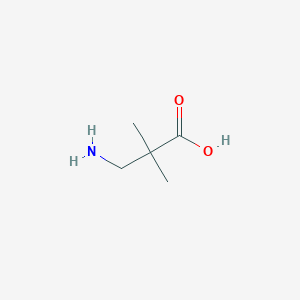
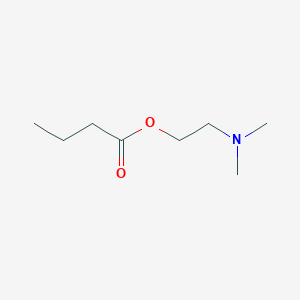
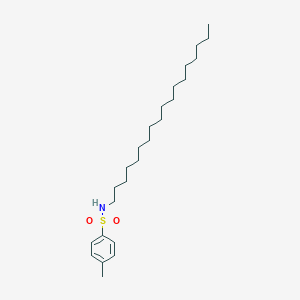
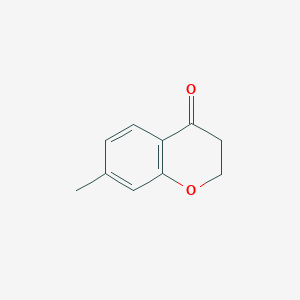
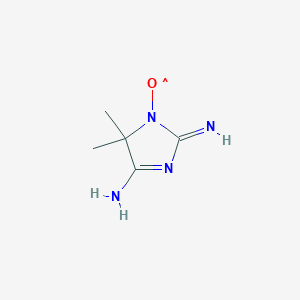
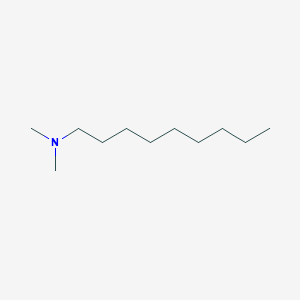
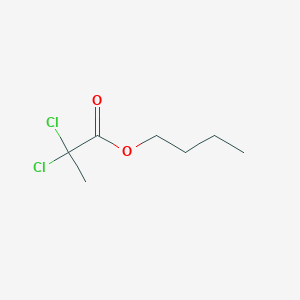
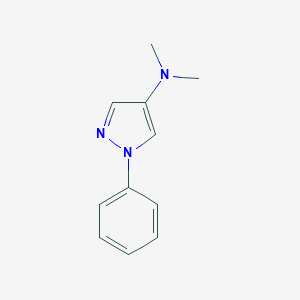
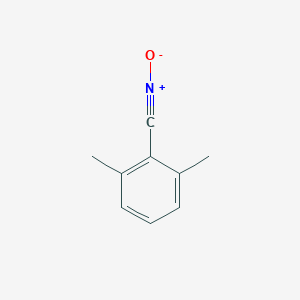
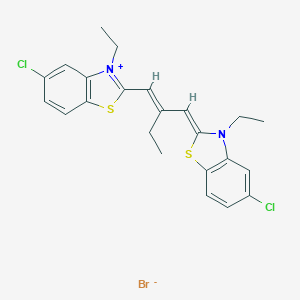
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
